What are the fundamental properties of Ethylmagnesium Bromide?
What are the fundamental properties of Ethylmagnesium Bromide?
Ethylmagnesium Bromide: A Comprehensive Technical Guide
Abstract
Ethylmagnesium bromide (EtMgBr), a prototypical Grignard reagent, is a cornerstone of modern organic synthesis, prized for its potent nucleophilicity and basicity.[1][2][3] This organomagnesium halide is indispensable for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.[2] Typically supplied as a solution in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), its high reactivity necessitates handling under strictly anhydrous and inert conditions.[1][2][4] This guide provides an in-depth examination of the fundamental properties, molecular structure, reactivity, and key experimental protocols associated with Ethylmagnesium Bromide, tailored for researchers and professionals in chemical and pharmaceutical development.
Physicochemical and Structural Properties
Ethylmagnesium bromide is a commercially available reagent, most commonly handled as a solution.[3][5] Its inherent instability in pure form means its properties are often described in the context of its solvent system. The defining feature of its reactivity is the highly polarized carbon-magnesium bond, which imparts a significant carbanionic character to the ethyl group, making it a powerful nucleophile and a strong base.[2][6]
Quantitative Data Summary
The physical and chemical properties of Ethylmagnesium Bromide are summarized below. Data for solutions are typical and may vary by supplier and concentration.
| Property | Value | Citations |
| Chemical Formula | C₂H₅MgBr | [1][4][5] |
| Molar Mass | 133.27 g/mol | [1][5] |
| CAS Number | 925-90-6 | [1][5] |
| Appearance | Colorless to pale yellow or dark brown solution in ether or THF | [1][3][4] |
| Density (3.0M in Ether) | ~1.02 g/mL at 25 °C | [7][8] |
| Boiling Point (Ether) | 34.6 °C (as a solution in diethyl ether) | [7][8][9] |
| Melting Point | ~15 °C (for dietherate solid); -116.3 °C (solution) | [8][9][10] |
| Flash Point (in Ether) | -40 °C to -45 °C | [1][11] |
| Solubility | Miscible with ethers, hydrocarbons; reacts violently with water. | [3][9][12] |
Molecular Structure and the Schlenk Equilibrium
In the solid state, the crystal structure of Ethylmagnesium Bromide dietherate reveals a monomeric species where the magnesium atom is tetrahedrally coordinated to the ethyl group, a bromine atom, and two molecules of diethyl ether.[10]
In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. This equilibrium involves the monomeric organomagnesium halide (RMgX), a dimeric form, and the redistribution products: dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).[13][14] The position of this equilibrium is influenced by the solvent, concentration, and temperature.
Caption: The Schlenk equilibrium for Grignard reagents in solution.
Reactivity and Reaction Mechanisms
Ethylmagnesium bromide serves as a synthetic equivalent of an ethyl anion synthon.[5] Its reactivity is dominated by two primary modes: nucleophilic addition to electrophilic carbons and acting as a strong base to deprotonate acidic hydrogens.[1][5]
Nucleophilic Addition to Carbonyls
A hallmark reaction of Ethylmagnesium Bromide is its addition to the electrophilic carbon of a carbonyl group.[2] This reaction is a fundamental method for creating new carbon-carbon bonds and synthesizing alcohols.[15] The general mechanism involves the attack of the carbanionic ethyl group on the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final alcohol product.
Reaction with Esters: Double Addition
Esters react with two equivalents of a Grignard reagent to produce tertiary alcohols.[18][19][20] The first equivalent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OR) as a leaving group to form a ketone.[18][20] This newly formed ketone is more reactive than the starting ester and rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.[18][21] It is generally not possible to stop the reaction at the ketone stage.[18]
Caption: Reaction pathway of an ester with two equivalents of EtMgBr.
Experimental Protocols
All procedures involving Ethylmagnesium Bromide must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried or oven-dried glassware.[2] Solvents must be anhydrous.
General Workflow for Grignard Synthesis and Reaction
The following diagram illustrates a typical workflow for preparing a Grignard reagent and using it in a subsequent reaction.
Caption: General experimental workflow for Grignard synthesis and reaction.
Protocol: Synthesis of Ethylmagnesium Bromide (1 M Solution)
This protocol describes a lab-scale preparation of approximately 2 mL of a 1 M solution in diethyl ether.[4][22]
Materials:
-
Magnesium turnings: 53.5 mg (2.2 mmol)
-
Bromoethane (B45996): 360 mg (0.25 mL, 3.3 mmol)
-
Anhydrous diethyl ether
-
Screw-capped test tube, graduated
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Prepare Bromoethane Solution: In a dry, sealed vial, dilute 360 mg of bromoethane with anhydrous diethyl ether to a total volume of 3 mL.[4]
-
Setup: Place 53.5 mg of magnesium turnings into a dry, screw-capped graduated test tube under an inert atmosphere.
-
Initiation: Add 0.1 mL of anhydrous diethyl ether to the magnesium, followed by 0.2 mL of the bromoethane solution via syringe.[4] The mixture should become cloudy and begin to boil within 2-3 minutes, indicating reaction initiation.[4] If the reaction does not start, gentle warming may be required.
-
Addition: Once initiated, add the remaining bromoethane solution dropwise while continuously stirring (e.g., with a vortex mixer or magnetic stirrer) to maintain a gentle reflux.[4][22]
-
Completion: Continue addition until the total volume reaches the 2.2 mL mark. By this point, most of the magnesium should be consumed. The resulting clear to pale yellow solution is approximately 1 M Ethylmagnesium Bromide.[4]
Protocol: Titration of Ethylmagnesium Bromide
The concentration of Grignard reagents can decrease over time, and accurate determination is crucial for stoichiometry. This titration method uses menthol (B31143) as a proton source and 1,10-phenanthroline (B135089) as an indicator.[23][24]
Materials:
-
(-)-Menthol, accurately weighed (~156 mg, 1 mmol)
-
1,10-phenanthroline (~2-4 mg)
-
Anhydrous THF
-
Flame-dried 50 mL round-bottomed flask with septum and stir bar
-
1 mL syringe for titration
-
Inert gas supply
Procedure:
-
Setup: To the flame-dried flask, add the accurately weighed menthol and the 1,10-phenanthroline indicator.[24] Seal the flask with a septum and flush with inert gas.
-
Solvent Addition: Add 10-15 mL of anhydrous THF via syringe and stir to dissolve the solids.[24]
-
Titration: Using a 1 mL syringe, carefully add the prepared Ethylmagnesium Bromide solution dropwise to the stirring menthol solution.[24]
-
Endpoint: The endpoint is reached upon the first appearance of a persistent (lasting >1 minute) violet or burgundy color.[23][24]
-
Calculation: The molarity of the Grignard reagent is calculated as follows: Molarity (M) = (moles of menthol) / (Volume of EtMgBr solution added in L)
Safety and Handling
Ethylmagnesium bromide is a hazardous substance that requires stringent safety protocols.
-
Flammability: Solutions are highly flammable, with a low flash point.[1][25] Keep away from all ignition sources and use spark-proof equipment.[11][26]
-
Reactivity with Water: Reacts violently and spontaneously with water and protic solvents, releasing flammable ethane (B1197151) gas.[1][12][25] All operations must be conducted under anhydrous conditions.[2][11]
-
Corrosivity: Causes severe skin burns and eye damage upon contact.[1][26][27]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and eye/face protection (safety goggles and face shield).[11][26]
-
Handling: All manipulations should be performed in a chemical fume hood under an inert atmosphere.[1][11] Use syringe and cannula techniques for transfers.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas, away from water and incompatible materials.[11][26]
References
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. Ethylmagnesium bromide | 925-90-6 [chemicalbook.com]
- 4. Ethylmagnesium Bromide: A Versatile Reagent in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 5. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. webqc.org [webqc.org]
- 7. Ethylmagnesium bromide solution 3.0 M in diethyl ether EtMgBr solution [sigmaaldrich.com]
- 8. americanelements.com [americanelements.com]
- 9. Ethylmagnesium bromide CAS#: 925-90-6 [m.chemicalbook.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. The reaction of ethyl magnesium bromide with water class 11 chemistry CBSE [vedantu.com]
- 13. Ethylmagnesium Bromide | 925-90-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. Write the structures of the products of reaction of ethylmagnesium bromid.. [askfilo.com]
- 17. quora.com [quora.com]
- 18. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 19. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 25. assets.thermofisher.com [assets.thermofisher.com]
- 26. echemi.com [echemi.com]
- 27. cloudfront.zoro.com [cloudfront.zoro.com]
